molecular formula C15H20O4 B8499579 6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid

Cat. No.: B8499579
M. Wt: 264.32 g/mol
InChI Key: IETSMPQISKAPQX-UHFFFAOYSA-N
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Description

6-Hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)acetic acid

InChI

InChI=1S/C15H20O4/c1-8-9(2)14-11(10(3)13(8)18)5-6-15(4,19-14)7-12(16)17/h18H,5-7H2,1-4H3,(H,16,17)

InChI Key

IETSMPQISKAPQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CC(=O)O)C(=C1O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate (36.5 g, ~108 mmol) and 50% aqueous sodium hydroxide (110 mL) in a mixture of ethanol (500 mL) and water (500 mL) was stirred at ambient temperature for 7 h. The reaction mixture was extracted with hexane (2×200 mL). The pH of the resulting solution was adjusted to ~2 with concentrated hydrochloric acid. Water (~200 mL) was added and the reaction mixture was cooled in an ice/water bath. Crystallization was induced by scratching with a glass rod and the solid that formed was collected by filtration. The solid was recrystallized from an ethanol/water mixture to give 20.2 g (70.9% yield) of the desired product as a tan solid.
Name
ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
70.9%

Synthesis routes and methods II

Procedure details

By the procedure described in Example 6, (±)-4-(2,5-diacetoxy-3,4,6-trimethylphenyl)butan-2-one was treated with the anion from trimethylphosphonoacetate. The crude (±)-methyl 5-(2,5-diacetoxy-3,4,6-trimethylphenyl)-3-methyl-2-pentenoate thus obtained, upon saponification with base as in Example 6, yielded (±)-6-hydroxy-2,5,7,8-tetramethylchroman-2-acetic acid as a light tan powder, m.p. 169°-171.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a dried flask under N2, a suspension of 47.2 (1.10 mol) of 56 percent by weight sodium hydride in mineral oil in 1000 ml of tetrahydrofuran was stirred as 209.4 g (1.15 mol) of trimethyl phosphonoacetate was added over 2.25 hr. The white paste was stirred for 0.25 hr and then a solution of 132.2 g (0.50 mol) of (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman in 1000 ml of tetrahydrofuran was added over 0.50 hr. The pale yellow suspension was stirred at 23°C for 18 hours and then heated at reflux for 4.0 hours. The cooled solutions from two such reactions were stripped of solvent and worked up and dried by the procedure given in Example 1 to give a cloudy red-brown oil containing (±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate. To a solution of this material in 2000 ml. of ethanol, there was added 2000 ml. of H2O and 240 g. (6.0 mol.) of NaOH. The solution was stirred at 23°C. for 4 hours, washed with petroleum ether (b.p. 30°-60°C.), diluted with 6000 ml. of ice-H2O and acidified by the dropwise addition over 0.50 hour of 600 ml. of concentrated aqueous HCl. The solid was removed by filtration, washed with H2O and crystallized from ethanol-H2O to give (±) -(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)acetic acid as a light tan powder: m.p. 168°-171°C.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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47.2
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Type
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Reaction Step Two
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1000 mL
Type
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Reaction Step Two
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209.4 g
Type
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Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
1000 mL
Type
solvent
Reaction Step Four
Name
(±)-methyl (6-acetoxy-2,5,7,8-tetramethylchroman-2-yl)acetate
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
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6 mol
Type
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Reaction Step Six
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

In a dried flask under N 2, a suspension of 47.2 g (1.10 mol) of 56 percent by weight sodium hydride in mineral oil in 1000 ml of tetrahydrofuran was stirred as 209.4 g (1.15 mol) of trimethyl phosphonoacetate was added over 2.25 hr. The white paste was stirred for 0.25 hr and then a solution of 132.2 g (0.50 mol) of (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetra- methylchroman in 1000 ml of tetrahydrofuran was added over 0.50 hr. The pale yellow suspension was stirred at 23° C for 18 hours and then heated at reflux for 4.0 hours. The cooled solutions from two such reactions were stripped of solvent and worked up and dried by the procedure given in Example 1 to give a cloudy red-brown oil containing (±)-methyl-(6-acetoxy-2, 5,7,8-tetramethylchroman-2-yl) acetate. To a solution of this material in 2000 ml. of ethanol, there was added 2000 ml. of H 2 0 and 240 g. (6.0 mol.) of NaOH. The solution was stirred at 23° C. for 4 hours, washed with petroleum ether (b.p. 30°-60° C.), diluted with 6000 ml. of ice-H 2 O and acidified by the dropwise addition over 0.50 hour of 600 ml. of concentrated aqueous HCl. The solid was removed by filtration, washed with H 2 O and crystallized from ethanol-H 2 O to give (±) -(6-hydroxy-2,5,7,8- tetramethylchroman-2-yl) acetic acid as a light tan powder: m.p. 168°-171° C.
Quantity
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1000 mL
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209.4 g
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reactant
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1000 mL
Type
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Reaction Step Three
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(±)-methyl-(6-acetoxy-2, 5,7,8-tetramethylchroman-2-yl) acetate
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6 mol
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